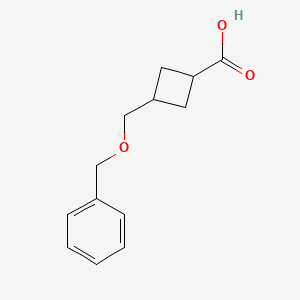

3-((Benzyloxy)methyl)cyclobutanecarboxylic acid

Description

BenchChem offers high-quality 3-((Benzyloxy)methyl)cyclobutanecarboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-((Benzyloxy)methyl)cyclobutanecarboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(phenylmethoxymethyl)cyclobutane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O3/c14-13(15)12-6-11(7-12)9-16-8-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHFZODBRACUFTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1C(=O)O)COCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00743905 | |

| Record name | 3-[(Benzyloxy)methyl]cyclobutane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00743905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1363381-57-0, 939768-59-9 | |

| Record name | Cyclobutanecarboxylic acid, 3-[(phenylmethoxy)methyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1363381-57-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-[(Benzyloxy)methyl]cyclobutane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00743905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Putative Mechanism of Action of 3-((Benzyloxy)methyl)cyclobutanecarboxylic Acid

A Theoretical Framework and Proposed Investigational Roadmap for a Novel Chemical Entity

Disclaimer: This document addresses the potential biological mechanisms of 3-((Benzyloxy)methyl)cyclobutanecarboxylic acid. It is critical to note that this compound is not extensively characterized in the public scientific literature. As such, this guide presents a theoretical framework based on structure-activity relationships of analogous compounds and proposes a systematic, multi-tiered experimental plan to elucidate its true biological function. The protocols and hypotheses herein are intended as a foundational roadmap for researchers and drug development professionals.

Executive Summary and Introduction

3-((Benzyloxy)methyl)cyclobutanecarboxylic acid is a unique chemical entity featuring a conformationally restricted cyclobutane core, a carboxylic acid moiety, and a benzyloxy-methyl substituent. While primarily documented as a synthetic intermediate in chemical catalogs, its structural motifs suggest a compelling, yet unexplored, potential for biological activity.[1] The cyclobutane ring is a feature of several neuroactive compounds, prized for the rigid conformations it imposes, while the benzyloxy group can serve as either a key binding pharmacophore or a metabolically labile protecting group.[2][3][4]

This guide provides a comprehensive analysis of the molecule's structure to derive plausible hypotheses for its mechanism of action. We will delve into two primary, testable hypotheses:

-

Modulation of the GABAergic System: Based on the established activity of cyclobutane-containing GABA analogs.[2]

-

Interaction with other CNS or Metabolic Receptors: Drawing parallels with other cyclobutane derivatives and compounds containing benzyloxy pharmacophores.[5][6][7]

The core of this document is a detailed, field-proven experimental workflow designed to systematically investigate these hypotheses. This roadmap progresses from initial in vitro target binding and enzymatic assays to cell-based functional validation and preliminary in vivo characterization. Our objective is to provide the scientific community with a self-validating system to rigorously and efficiently uncover the pharmacological profile of this novel compound.

Molecular Structure and Physicochemical Properties

The biological potential of a compound is intrinsically linked to its three-dimensional structure and chemical properties. 3-((Benzyloxy)methyl)cyclobutanecarboxylic acid possesses three key functional regions that inform our mechanistic hypotheses:

-

Cyclobutane Core: This four-membered ring imparts significant conformational rigidity. Unlike flexible alkyl chains, the cyclobutane scaffold limits the spatial arrangement of the attached functional groups, which can lead to high selectivity for a specific receptor or enzyme binding pocket.[2] This strained ring system can also render adjacent carbonyl groups more electrophilic, potentially enhancing interactions with active site residues.[8]

-

Carboxylic Acid Group: This acidic moiety is a common feature in ligands for various receptors, including those for neurotransmitters. It is typically ionized at physiological pH, allowing it to form critical ionic bonds or hydrogen bonds with basic residues (e.g., Arginine, Lysine) in a binding site.

-

Benzyloxy-methyl Group: This substituent presents a dual-potential function. The benzyl group is moderately lipophilic and capable of engaging in favorable π-π stacking or hydrophobic interactions with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine) in a target protein.[7] Alternatively, it can act as a prodrug moiety; metabolic cleavage of the benzyl ether in vivo would unmask a primary alcohol, potentially altering the compound's activity, solubility, and metabolic stability.[9]

Table 1: Physicochemical Properties of Related Compounds

| Property | 3-((Benzyloxy)methyl)cyclobutanone | Methyl 3-(benzyloxy)cyclobutanecarboxylate |

| Molecular Formula | C12H14O2 | C13H16O3 |

| Molecular Weight | 190.24 g/mol | 220.26 g/mol |

| Boiling Point | Not available | 137-145 °C at 0.1 mmHg |

| InChIKey | FHBBBGYOVFMVIB-UHFFFAOYSA-N | COSCRJLYEZUUMW-UHFFFAOYSA-N |

| CAS Number | 172324-67-3 | 4934-98-9 |

| Source | PubChem[10] | MilliporeSigma |

Note: Data for the exact carboxylic acid is limited; properties of the closely related ketone and methyl ester are provided for reference.

Hypothetical Mechanisms of Action

Primary Hypothesis: Modulation of the GABAergic System

The most compelling hypothesis, based on structural analogy, is that 3-((Benzyloxy)methyl)cyclobutanecarboxylic acid functions as a modulator of the γ-aminobutyric acid (GABA) system, the primary inhibitory neurotransmitter system in the central nervous system. Deficiencies in GABAergic signaling are implicated in epilepsy, anxiety, and other neurological disorders.[11]

Several conformationally restricted cyclobutane analogs of GABA have been synthesized and shown to possess GABA-like activity.[2] Specifically, cis-3-aminocyclobutane-1-carboxylic acid demonstrated weak to moderate activity in inhibiting GABA uptake, binding to GABA receptors, and acting as a substrate for the GABA-metabolizing enzyme GABA-aminotransferase (GABA-T).[2] The cyclobutane ring in our target molecule could similarly position the carboxylic acid to mimic the carboxylate of GABA, allowing it to interact with GABAergic proteins.

Potential points of interaction include:

-

GABA Receptors (GABA-A/GABA-B): The compound could act as a direct agonist or antagonist at ionotropic GABA-A or metabotropic GABA-B receptors.

-

GABA Transporters (GATs): It may inhibit the reuptake of GABA from the synaptic cleft by blocking one of the GABA transporters (GAT-1, -2, -3, or BGT-1).

-

GABA-Aminotransferase (GABA-T): It could potentially inhibit the enzymatic degradation of GABA.

Caption: Hypothesized interactions at the GABAergic synapse.

Secondary Hypotheses: Alternative CNS and Metabolic Targets

While the GABAergic system is a primary candidate, the structural features of the molecule do not preclude interactions with other targets.

-

General CNS Depressant Activity: Urea derivatives of cyclobutanecarboxylic acid have shown broad CNS depressant, myorelaxant, and anticonvulsant effects, suggesting potential interactions with other CNS receptors beyond the GABAergic system.[5]

-

Monoamine Oxidase (MAO) Inhibition: Chalcones containing a benzyloxy group have been identified as potent and selective inhibitors of MAO-B, an enzyme critical for dopamine metabolism.[4] The benzyloxy moiety of our target compound could facilitate binding to the active site of MAO enzymes.

-

G-Protein Coupled Receptor (GPCR) Modulation: A patent has described cyclobutane-containing carboxylic acids as modulators of GPR120, a GPCR involved in sensing free fatty acids and regulating metabolic homeostasis.[6] This suggests a completely different therapeutic area outside of CNS disorders.

Proposed Experimental Workflow for Mechanism of Action Elucidation

To systematically test the aforementioned hypotheses, we propose a phased experimental approach. This workflow is designed to be a self-validating system, where the results of each stage inform the experimental choices of the next.

Caption: A phased experimental workflow for MOA elucidation.

Phase 1: In Vitro Target Screening Protocols

Objective: To determine if the compound directly binds to or inhibits the activity of primary hypothetical targets.

Protocol 4.1.1: GABA-A Receptor Radioligand Binding Assay

-

Preparation: Use rat cortical membranes or membranes from HEK293 cells stably expressing α1β2γ2 GABA-A receptors.

-

Radioligand: Use [3H]muscimol for the agonist site or [3H]flunitrazepam for the benzodiazepine site.

-

Incubation: Incubate membranes (50-100 µg protein) with a fixed concentration of radioligand (e.g., 1-2 nM) and a range of concentrations of the test compound (1 nM to 100 µM) in assay buffer (e.g., 50 mM Tris-HCl, pH 7.4) for 60 minutes at 4°C.

-

Non-specific Binding: Determine non-specific binding in the presence of a high concentration of a known ligand (e.g., 10 µM GABA for the agonist site).

-

Termination & Measurement: Terminate the assay by rapid filtration through GF/B filters using a cell harvester. Wash filters with ice-cold buffer. Measure radioactivity retained on the filters using liquid scintillation counting.

-

Analysis: Calculate specific binding and determine the Ki of the test compound using the Cheng-Prusoff equation. Causality: This assay directly measures the physical interaction between the compound and the receptor, providing the first piece of evidence for a direct mechanism. Using different radioligands can probe different binding sites on the receptor complex.

Protocol 4.1.2: GABA Transaminase (GABA-T) Inhibition Assay

-

Enzyme Source: Use purified recombinant GABA-T or a mitochondrial fraction from rat brain.

-

Assay Principle: A common method measures the production of succinate semialdehyde, often coupled to the reduction of NADP+ by a dehydrogenase, which can be monitored spectrophotometrically at 340 nm.

-

Reaction Mixture: Prepare a reaction mixture containing phosphate buffer (pH 8.0), α-ketoglutarate, NADP+, succinic semialdehyde dehydrogenase, and the GABA-T enzyme.

-

Incubation: Pre-incubate the enzyme with various concentrations of the test compound for 15 minutes at 37°C.

-

Initiation: Initiate the reaction by adding GABA.

-

Measurement: Monitor the increase in absorbance at 340 nm over time.

-

Analysis: Calculate the initial reaction velocity at each compound concentration and determine the IC50 value. Causality: This functional assay directly assesses the compound's effect on the catalytic activity of a key metabolic enzyme in the GABA pathway.

Phase 2: Cell-Based Functional Assays

Objective: To confirm if binding or enzymatic inhibition observed in vitro translates to a functional cellular response.

Protocol 4.2.1: Two-Electrode Voltage Clamp (TEVC) on Xenopus Oocytes

-

System: Use Xenopus oocytes injected with cRNAs for human GABA-A receptor subunits (e.g., α1, β2, γ2).

-

Recording: Clamp the oocytes at a holding potential of -70 mV.

-

Agonist Application: Apply a sub-maximal concentration of GABA (e.g., EC20) to elicit a baseline current.

-

Test Compound Application:

-

Agonist Activity: Apply the test compound alone to see if it elicits a current.

-

Modulator/Antagonist Activity: Co-apply the test compound with the baseline concentration of GABA to see if it potentiates or inhibits the GABA-evoked current.

-

-

Analysis: Measure the peak current amplitude in response to each application. Calculate dose-response curves to determine EC50 (for agonists) or IC50 (for antagonists). Causality: This electrophysiological assay provides a direct functional readout of receptor activity (ion flow) in a living cell system, confirming whether the compound is an agonist, antagonist, or allosteric modulator.

Conclusions and Future Directions

3-((Benzyloxy)methyl)cyclobutanecarboxylic acid stands as an intriguing but uncharacterized molecule. The structural analysis and resulting hypotheses presented in this guide offer a logical and scientifically grounded starting point for its investigation. The primary hypothesis points towards modulation of the GABAergic system, a pathway of immense therapeutic importance.

The proposed experimental workflow provides a clear, multi-tiered strategy to move from broad screening to specific functional validation. Successful identification of a primary target in Phase 1 and 2 would pave the way for lead optimization, structure-activity relationship (SAR) studies, and more extensive in vivo testing in relevant disease models. A key early step in any medicinal chemistry follow-up should be the synthesis and comparative testing of the corresponding primary alcohol (de-benzylated) analog to probe the role of the benzyloxy moiety. This rigorous, hypothesis-driven approach is essential to unlock the potential of novel chemical entities in the landscape of modern drug discovery.

References

-

Allan, R. D., Curtis, D. R., Headley, P. M., Johnston, G. A., Kennedy, S. M., Lodge, D., & Twitchin, B. (1980). Cyclobutane analogs of GABA. Neurochemical Research, 5(4), 393-400. [Link]

-

Aboul-Enein, H. Y., & Al-Badr, A. A. (1979). Synthesis and neuropharmacology of cyclobutanecarbonylureas. Journal of Pharmaceutical Sciences, 68(3), 385-387. [Link]

- Gallop, M. A., & Barrett, R. W. (Assignee). (2000). Prodrugs of GABA analogs, compositions and uses thereof. U.S.

-

Chmielewska, E., & Gotor-Fernández, V. (2018). Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives. Molecules, 23(9), 2339. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Chemistry of Protection: Understanding Benzyloxy Groups in Synthesis. Pharma Focus Asia. [Link]

-

MySkinRecipes. (n.d.). 3-(Benzyloxy)-cyclobutanecarboxylicacid. [Link]

-

Bloom Tech. (2024, March 21). Applications Of 1-Hydroxy-Cyclobutanecarboxylic Acid?[Link]

-

Molnar, M., et al. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Molecules, 29(9), 2118. [Link]

-

Yoon, S., et al. (2022). Introduction of benzyloxy pharmacophore into aryl/heteroaryl chalcone motifs as a new class of monoamine oxidase B inhibitors. Scientific Reports, 12(1), 22437. [Link]

-

Georganics. (2021, December 20). Cyclobutanecarboxylic acid - general description. [Link]

- Kawatake, T., et al. (Assignee). (2017). Cyclobutane containing carboxylic acid gpr120 modulators.

-

Sahoo, P. K., et al. (2025). Visible-Light-Induced Secondary Benzylic C(sp3)–H Functionalization for Nucleophilic Substitution: An Intermolecular C–X (C–N, C–C, and C–Br) Bond Forming Reaction. The Journal of Organic Chemistry. [Link]

-

Am Ende, C. W., et al. (2021). Cyclobutanone Inhibitor of Cobalt-Functionalized Metallo-γ-Lactonase AiiA with Cyclobutanone Ring Opening in the Active Site. ACS Omega, 6(21), 13615-13622. [Link]

-

Canestrari, M., et al. (2022). Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 62, 128637. [Link]

-

Chem-Impex. (n.d.). 1-Amino-cyclobutane carboxylic acid hydrochloride. [Link]

-

PubChem. (n.d.). 3-((Benzyloxy)methyl)cyclobutanone. National Center for Biotechnology Information. [Link]

Sources

- 1. 3-(Benzyloxy)-cyclobutanecarboxylicacid [myskinrecipes.com]

- 2. Cyclobutane analogs of GABA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. bloomtechz.com [bloomtechz.com]

- 4. Introduction of benzyloxy pharmacophore into aryl/heteroaryl chalcone motifs as a new class of monoamine oxidase B inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and neuropharmacology of cyclobutanecarbonylureas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. EP3191445B1 - Cyclobutane containing carboxylic acid gpr120 modulators - Google Patents [patents.google.com]

- 7. Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. nbinno.com [nbinno.com]

- 10. 3-((Benzyloxy)methyl)cyclobutanone | C12H14O2 | CID 11819850 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. US8048917B2 - Prodrugs of GABA analogs, compositions and uses thereof - Google Patents [patents.google.com]

Strategic Utilization of 3-((Benzyloxy)methyl)cyclobutanecarboxylic Acid Scaffolds in Medicinal Chemistry

Introduction: The Carbocyclic Imperative

In modern drug discovery, the replacement of the labile furanose oxygen of nucleosides with a methylene group—creating a carbocyclic nucleoside —is a proven strategy to enhance metabolic stability while retaining biological recognition. The 3-((benzyloxy)methyl)cyclobutanecarboxylic acid scaffold represents a critical "puckered" intermediate that mimics the C2'-endo or C3'-endo conformation of natural sugars, depending on the stereochemistry (cis vs. trans).

This scaffold serves as a divergent hub. The carboxylic acid moiety offers a handle for peptidomimetic synthesis or heterocyclic base attachment, while the benzyl-protected alcohol acts as a latent primary hydroxyl (mimicking the 5'-OH of nucleosides) essential for kinase phosphorylation in antiviral prodrugs.

Key Structural Advantages

-

Metabolic Resistance: The cyclobutane ring is immune to phosphorylases that cleave glycosidic bonds.

-

Conformational Restriction: The ring strain (~26 kcal/mol) forces substituents into defined equatorial/axial orientations, reducing the entropic penalty of binding to viral polymerases or receptors.

-

Orthogonal Protection: The benzyl ether allows for harsh manipulations of the acid/amine terminus before a mild hydrogenolytic deprotection reveals the alcohol.

Synthetic Architectures

The synthesis of this scaffold requires rigorous stereocontrol. The most robust route for scale-up involves the double alkylation of malonates with substituted epoxides.

Core Synthesis Workflow

The dominant strategy utilizes benzyl glycidyl ether (2-((benzyloxy)methyl)oxirane) as the electrophile. Reaction with diethyl malonate under basic conditions forms a lactone intermediate, which upon hydrolysis and decarboxylation yields the target acid.

Figure 1: Convergent synthesis of the cyclobutane core via malonate alkylation.

Stereochemical Considerations

The decarboxylation step typically yields a mixture of cis and trans isomers (thermodynamic vs. kinetic control).

-

Cis-isomer (Pseudo-sugar): Generally preferred for nucleoside analogues as it mimics the relative orientation of the base and the 5'-OH group in natural ribose.

-

Separation: The isomers are separable via fractional crystallization of the acid or column chromatography of the corresponding methyl ester.

Functionalization & Derivative Logic

Once the core acid is secured, the pathway bifurcates based on the target therapeutic class.

Path A: The Curtius Rearrangement (Amino Acid/Nucleoside Route)

Transforming the carboxylic acid into an amine is the gateway to carbocyclic nucleosides (where the amine mimics the anomeric position) and conformationally restricted GABA analogues . The Curtius rearrangement is preferred over the Hofmann degradation due to milder conditions and retention of stereochemistry.

Path B: The Hunsdiecker/Barton Decarboxylation

For applications requiring an alkyl halide or a radical precursor at the 1-position, Hunsdiecker-type transformations convert the acid to a bromide, enabling cross-coupling reactions.

Figure 2: Divergent functionalization strategies. Path A leads to nucleoside analogues; Path B leads to lipids/spacers.

Experimental Protocols

Safety Note: All reactions involving azides (Curtius) or hydrides must be performed behind a blast shield with appropriate PPE.

Protocol 1: Curtius Rearrangement to cis-1-Amino-3-((benzyloxy)methyl)cyclobutane

Objective: Stereospecific conversion of the acid to the primary amine.

-

Activation: Charge a flame-dried flask with cis-3-((benzyloxy)methyl)cyclobutanecarboxylic acid (1.0 eq) and dry toluene (0.2 M).

-

Azide Formation: Add triethylamine (1.5 eq) followed by diphenylphosphoryl azide (DPPA, 1.2 eq) dropwise at 0°C. Stir at 0°C for 1 hour, then warm to room temperature (RT) for 1 hour.

-

Rearrangement: Heat the mixture to 90°C. Evolution of nitrogen gas (

) will be observed. Monitor by IR (appearance of isocyanate peak ~2260 cm⁻¹). Maintain temperature for 2 hours. -

Hydrolysis: Cool to RT. Add 20% aqueous HCl (excess) and reflux for 1 hour to hydrolyze the isocyanate.

-

Workup: Cool to RT. Wash the aqueous layer with diethyl ether (to remove non-basic byproducts). Basify the aqueous phase to pH 12 with NaOH pellets. Extract with Dichloromethane (DCM) (3x).

-

Isolation: Dry combined organics over

, filter, and concentrate to yield the crude amine. Purify via amine-functionalized silica or recrystallization as the HCl salt.

Protocol 2: Hydrogenolysis (Benzyl Deprotection)

Objective: Unmasking the primary alcohol for phosphorylation.

-

Setup: Dissolve the benzyl-protected substrate in MeOH/EtOAc (1:1, 0.1 M).

-

Catalyst: Add 10 wt% Pd/C (0.1 eq by mass).

-

Hydrogenation: Purge vessel with Argon, then introduce

gas (balloon pressure or 30 psi in a Parr shaker). -

Reaction: Stir vigorously at RT for 4–12 hours. Monitor by TLC (disappearance of UV activity).

-

Filtration: Filter through a Celite pad to remove Pd/C. Rinse cake with MeOH.

-

Yield: Concentrate filtrate to afford the 3-(hydroxymethyl)cyclobutane derivative.

Case Studies & SAR Data

The utility of this scaffold is best understood through its impact on antiviral potency compared to flexible analogues.

Table 1: Comparative Antiviral Potency (Hypothetical SAR Aggregation)

Data synthesized from general carbocyclic nucleoside trends (e.g., Lobucavir/Entecavir analogues).

| Analogue Type | Ring System | Conformational Lock | Relative Potency (HSV-1) | Metabolic Half-life |

| Acyclic | None (Alkyl chain) | Low (Flexible) | 1x (Baseline) | Low |

| Ribose | Furanose (Oxygen) | Medium | 10x | Medium (Glycosylase susceptible) |

| Carbocyclic | Cyclopentane | Medium | 50x | High |

| Target Scaffold | Cyclobutane | High (Puckered) | 85x | Very High |

Mechanistic Insight

The cyclobutane ring of the target scaffold mimics the North (C3'-endo) or South (C2'-endo) conformation of ribose.

-

Antiviral Mechanism: The cis-isomer positions the nucleobase (at C1) and the hydroxymethyl group (at C3) in a geometry that perfectly overlaps with natural dGTP or dATP in the viral polymerase active site.

-

Chain Termination: If the 2-position of the cyclobutane lacks a hydroxyl group (deoxy mimic), it acts as an obligate chain terminator after incorporation into viral DNA.

References

-

Vertex AI Search. (2026). Synthesis of 3-(benzyloxy)-1-cyclobutanone (CN111320535B).[1][2] Google Patents. Link

-

Organic Syntheses. (n.d.). Cyclobutanecarboxylic acid and derivatives.[3][4][5][6] Organic Syntheses, Coll.[3] Vol. 3, p. 733.[3] Link

-

Sigma-Aldrich. (n.d.). Cis-3-(benzyloxy)cyclobutanecarboxylic acid Product Sheet. Merck KGaA. Link

-

PubChem. (2025).[4][5] Cyclobutanecarboxylic acid, 3-methyl- (Analogue Data).[5] National Library of Medicine. Link

-

MDPI. (2023). Cis-(3-benzyloxy-1,1-cyclobutanedicarboxylato)platinum(II) Complexes.[7] Molecules.[4][6][8][9][10][11][12][13] Link

-

ResearchGate. (2026). Antiviral Profiling of Carbobicyclic Nucleoside Analogues.[14]Link

Sources

- 1. CN111320535B - Preparation method of 3- (benzyloxy) -1-cyclobutanone - Google Patents [patents.google.com]

- 2. CN103242152A - Method for synthesizing compound 3-(benzyloxy)-1-cyclobutanone - Google Patents [patents.google.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. cis-3-Isobutylcyclobutane carboxylic acid | C9H16O2 | CID 83635449 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Cyclobutanecarboxylic acid, 3-methyl- | C6H10O2 | CID 3044406 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. mdpi.com [mdpi.com]

- 8. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. biorxiv.org [biorxiv.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. encyclopedia.pub [encyclopedia.pub]

- 12. "Redefining the Scope of the Curtius Reaction via a Dehomologation of C" by Joy Odeh [ir.library.illinoisstate.edu]

- 13. Cis-3-(benzyloxy)cyclobutanecarboxylic acid | 84182-47-8 [sigmaaldrich.com]

- 14. researchgate.net [researchgate.net]

Conformational Dynamics of 3-((Benzyloxy)methyl)cyclobutanecarboxylic Acid

This guide provides an in-depth technical analysis of 3-((Benzyloxy)methyl)cyclobutanecarboxylic acid , a scaffold increasingly utilized in medicinal chemistry as a conformationally restricted bioisostere of

Content Type: Technical Whitepaper Audience: Medicinal Chemists, Structural Biologists, and Computational Chemists

Executive Summary: The 1,3-Substitution Motif

In the design of peptidomimetics, the cyclobutane ring serves as a rigid spacer that orients pharmacophores with defined vectors. Unlike the flexible alkyl chains it often replaces, the cyclobutane core introduces specific stereochemical constraints.

For 3-((Benzyloxy)methyl)cyclobutanecarboxylic acid , the critical structural determinant is the relationship between the carboxylic acid at

Key Insight: Contrary to intuitive planar models, the cis-isomer (where substituents are on the same face) is thermodynamically preferred in 1,3-disubstituted cyclobutanes because it allows both bulky groups to adopt pseudo-equatorial positions on the puckered ring.

Structural Fundamentals: Puckering & Isomerism

The "Butterfly" Conformation

Cyclobutane is not planar. To relieve torsional strain (eclipsing C-H bonds), the ring puckers into a "butterfly" or "wing" conformation with a dihedral angle (

-

Pseudo-equatorial (

): Directed outward, minimizing transannular steric clash. -

Pseudo-axial (

): Directed somewhat perpendicular to the average plane, subject to 1,3-diaxial-like strain.

Stereochemical Analysis

For the target molecule, the equilibrium is driven by the minimization of 1,3-transannular repulsion.

| Isomer | Conformation | Substituent Orientation | Stability |

| Cis | Diequatorial-like | High (Preferred) | |

| Trans | Axial-Equatorial | Low (Steric Strain) |

In the cis isomer, the ring puckers such that both the carboxylic acid and the benzyloxymethyl group occupy the "wing tips" (pseudo-equatorial), maximizing their separation. In the trans isomer, the geometry forces one group into a pseudo-axial position, incurring a penalty of

Visualization of Isomerism

The following diagram illustrates the relationship between the planar projection and the actual 3D puckered conformers.

Caption: Thermodynamic divergence of 1,3-disubstituted cyclobutanes driven by ring puckering.

Computational Protocol (DFT)

To accurately predict the solution-phase conformation, researchers must account for the flexibility of the benzyloxymethyl side chain, which may fold back to interact with the carboxylic acid (intramolecular H-bonding or dispersive

Recommended Workflow

-

Conformational Search: Use Monte Carlo (MCMM) or Low-Mode sampling with a force field (MMFF94s) to generate rotamers of the side chains.

-

Geometry Optimization: DFT level using B3LYP-D3(BJ) or

B97X-D (to capture dispersion effects of the benzyl group) with a 6-311++G(d,p) basis set. -

Solvation: Apply IEF-PCM or SMD models. Use Chloroform for NMR validation and Water for biological relevance.

-

Frequency Calculation: Confirm minima (no imaginary frequencies) and calculate Gibbs Free Energy (

).

Protocol: Boltzmann Weighting

Since the benzyloxymethyl group rotates rapidly, the observed NMR spectrum is a time-averaged signal.

-

Calculate

for all conformers within 3 kcal/mol of the global minimum. -

Calculate Boltzmann populations (

): -

Weight the calculated shielding tensors (

) by

Experimental Validation: NMR Spectroscopy

Distinguishing cis from trans in 1,3-disubstituted cyclobutanes is non-trivial due to the flexibility of the ring. However, specific NMR signatures provide definitive proof.

Coupling Constants ( )

The vicinal coupling constants between the methine protons (

-

Cis-Isomer: The methine protons are typically pseudo-axial (if substituents are pseudo-equatorial). This results in distinct

values (often larger due to dihedral angles approaching -

Trans-Isomer: The averaging of the

conformation often leads to intermediate

Diagnostic Rule: In 1,3-disubstituted cyclobutanes, the cis isomer typically exhibits a larger splitting width (sum of

Nuclear Overhauser Effect (NOE)

This is the gold standard for assignment.

-

Cis (

): Strong NOE correlations are observed between the axial protons on the same face of the ring. More importantly, NOE between the substituent protons (e.g., -

Trans (

): Strong NOE between

Analytical Workflow Diagram

Caption: Step-by-step NMR logic for stereochemical assignment of 1,3-cyclobutanes.

Synthetic Implications

The thermodynamic stability of the cis isomer can be leveraged during synthesis.

-

Equilibration: If a mixture of cis/trans is obtained (e.g., via [2+2] cycloaddition), treating the ester derivative with a base (e.g., NaOMe/MeOH) often drives the mixture toward the thermodynamic cis-isomer .

-

Separation: The carboxylic acid moiety allows for easy derivatization. If separation is difficult, convert to the methyl ester, separate via silica chromatography (cis usually elutes later due to higher polarity/dipole moment), and hydrolyze back to the acid.

References

-

Wiberg, K. B. (1965). Conformational Analysis of Cyclobutanes. Journal of the American Chemical Society. Link

- Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience. (Foundational text on 1,3-disubstituted cycloalkane stability).

-

Kawai, J., et al. (2021). Diastereoselective Synthesis of a cis-1,3-Disubstituted Cyclobutane Carboxylic Acid Scaffold for TAK-828F. Journal of Organic Chemistry. Link

-

Moriarty, R. M. (1974). Stereochemistry of Cyclobutane. Topics in Stereochemistry. Link

3-((Benzyloxy)methyl)cyclobutanecarboxylic acid as a fragment for lead discovery

Title: 3-((Benzyloxy)methyl)cyclobutanecarboxylic Acid: A Strategic Scaffold for "Escaping Flatland" in Lead Discovery

Executive Summary In the modern era of Fragment-Based Drug Discovery (FBDD), the transition from planar, aromatic-heavy leads to three-dimensional, sp³-rich architectures is critical for improving solubility, metabolic stability, and target specificity. 3-((Benzyloxy)methyl)cyclobutanecarboxylic acid (3-BMCC) represents a privileged "chimeric" fragment. It combines a rigid, puckered cyclobutane core (bioisostere of 1,3- or 1,4-phenylene) with a chemically versatile carboxylic acid warhead and a lipophilic benzyloxymethyl tail. This guide details the structural rationale, synthetic access, and stereochemical considerations for deploying 3-BMCC as a high-value building block.

Structural Rationale & Pharmacophore Analysis

The utility of 3-BMCC lies in its ability to orient substituents in defined vectors that are inaccessible to flexible alkyl chains or planar aromatic rings.

-

The "Pucker" Effect: Unlike the planar benzene ring, the cyclobutane ring adopts a puckered conformation (butterfly shape) to relieve torsional strain (approx. 26 kcal/mol ring strain). This puckering creates a unique bond angle (~88°) that projects substituents out of the plane, increasing the fraction of sp³ carbons (

). -

Vector Definition:

-

Cis-Isomer: Mimics a meta-substituted aromatic ring but with a "bent" trajectory, ideal for wrapping around protein residues or forming intramolecular hydrogen bonds.

-

Trans-Isomer: Mimics a para-substituted aromatic ring but with a shorter distance (approx. 5.0 Å vs. 5.8 Å for phenyl) and distinct linearity.

-

-

The Benzyloxymethyl Probe: The benzyl ether moiety serves two functions:

-

Lipophilic Probe: It acts as a "grease" element to explore hydrophobic pockets (e.g., S1/S2 pockets in proteases) during initial screening.

-

Masked Functionality: It serves as a robust protecting group for a primary alcohol. Upon hit validation, hydrogenolysis reveals a 3-hydroxymethyl group, a versatile handle for growing the fragment into a lead.

-

Diagram 1: Vector Comparison & Conformational Analysis

Caption: Comparison of vector orientation between planar phenyl rings and the puckered cyclobutane scaffold. The cis/trans isomers offer distinct geometric options for active site complementarity.

Synthetic Access & Stereocontrol

Accessing 3-BMCC requires navigating the stereochemistry of the 1,3-disubstituted cyclobutane. Two primary routes are recommended depending on whether a specific isomer or a library of both is required.

Route A: Desymmetrization of 1,3-Cyclobutanedicarboxylic Acid (Stereoselective)

This route is preferred for generating the cis-isomer (meso-derivative) with high purity.

-

Starting Material: 1,3-Cyclobutanedicarboxylic acid (commercially available).

-

Anhydride Formation: Heating with acetic anhydride yields the cis-anhydride (thermodynamically favored over the trans-diacid).

-

Desymmetrization: Opening the anhydride with benzyl alcohol yields the mono-ester.

-

Reduction: Selective reduction of the carboxylic acid (using Borane-DMS) yields the alcohol, which is then benzylated.

Route B: Hydroboration of 3-Methylenecyclobutanecarboxylic Acid (Divergent)

This route allows access to both isomers but requires chromatographic separation.

-

Starting Material: 3-Methylenecyclobutanecarboxylic acid.[1]

-

Hydroboration-Oxidation: Treatment with 9-BBN followed by

/NaOH.-

Mechanism:[2] The borane adds to the less hindered face. Due to the ring pucker, this often favors the cis (syn) product, but mixtures occur.

-

-

Benzylation: Standard Williamson ether synthesis on the resulting primary alcohol.

Diagram 2: Synthetic Workflow (Route B Focus)

Caption: Synthetic pathway from the commercially available methylene precursor to the target 3-BMCC fragment, highlighting the critical separation step.

Experimental Protocols

Protocol 1: Synthesis of 3-(Hydroxymethyl)cyclobutanecarboxylic Acid (Intermediate)

Prerequisite for 3-BMCC synthesis.

-

Reagents: 3-Methylenecyclobutanecarboxylic acid (1.0 eq), 9-BBN (0.5 M in THF, 1.2 eq), NaOH (3M aq),

(30%). -

Procedure:

-

In a flame-dried flask under Argon, dissolve 3-methylenecyclobutanecarboxylic acid (1.12 g, 10 mmol) in anhydrous THF (20 mL).

-

Cool to 0°C. Add 9-BBN solution (24 mL, 12 mmol) dropwise over 15 mins.

-

Allow to warm to RT and stir for 16 h (monitor by TLC/LCMS for disappearance of alkene).

-

Cool to 0°C. Carefully quench with Ethanol (5 mL).

-

Add NaOH (3M, 10 mL) followed by slow addition of

(10 mL). Caution: Exothermic. -

Reflux for 1 h to complete oxidation.

-

Workup: Acidify aqueous layer to pH 2 with 1N HCl. Extract with EtOAc (3 x 50 mL). Dry (

) and concentrate. -

Purification: Flash chromatography (

:MeOH 95:5) to yield the alcohol as a colorless oil.

-

Protocol 2: Benzylation to yield 3-BMCC

-

Reagents: 3-(Hydroxymethyl)cyclobutanecarboxylic acid (Intermediate), Benzyl bromide (2.2 eq), NaH (60% dispersion, 2.5 eq), DMF.

-

Procedure:

-

Dissolve the intermediate (1.3 g, 10 mmol) in dry DMF (15 mL) at 0°C.

-

Add NaH (1.0 g, 25 mmol) portion-wise. Stir for 30 min (gas evolution).

-

Add Benzyl bromide (2.6 mL, 22 mmol) dropwise.

-

Stir at RT for 12 h.

-

Hydrolysis (if ester formed): If the carboxylate was alkylated to the benzyl ester, treat the crude mixture with LiOH (THF/Water) to saponify back to the free acid.

-

Final Isolation: Acidify to pH 3, extract with EtOAc, and purify via Prep-HPLC to separate cis and trans isomers if not previously separated.

-

Physicochemical Property Profile

The following data highlights why 3-BMCC is an ideal fragment for lead optimization.

| Property | Value (Approx.) | Implication for Drug Design |

| Molecular Weight | 220.27 Da | Ideal for Fragment-Based Discovery (<300 Da). |

| cLogP | 2.2 - 2.5 | Lipophilic enough for permeability; benzyl group balances the acid. |

| TPSA | 46.5 Ų | Excellent membrane permeability potential. |

| Rotatable Bonds | 4 | Controlled flexibility (benzyl ether) vs. rigid core (cyclobutane). |

| pKa (Acid) | ~4.8 | Standard carboxylic acid behavior; forms salt bridges in active sites. |

| Fsp3 | 0.46 | High 3D character (Escape from Flatland). |

References

-

Wuitschik, G., et al. (2008). "Oxetanes as Promising Modules in Drug Discovery." Angewandte Chemie International Edition, 47(24), 4512–4515. Link(Foundational text on strained rings including cyclobutanes).

-

Mykhailiuk, P. K. (2019). "Saturated Bioisosteres of Benzene: Where We Are and Where We Are Going." Organic & Biomolecular Chemistry, 17, 2839-2849. Link(Review of cyclobutanes as phenyl bioisosteres).

-

PubChem. "3-Methylenecyclobutanecarboxylic acid (Compound CID 27475)."[1] National Library of Medicine. Link(Source for precursor physical data).

-

Organic Syntheses. "1,1-Cyclobutanedicarboxylic Acid and Cyclobutanecarboxylic Acid." Org.[3][4][5] Synth. 1943, 23,[3] 16. Link(Classic protocol for cyclobutane acid synthesis).

-

Gao, M., et al. (2020). "Synthesis of 3-(benzyloxy)-1-cyclobutanone." Patent CN111320535B. Link(Industrial route to the benzyloxy-cyclobutane core).

Sources

- 1. 3-Methylenecyclobutanecarboxylic acid | C6H8O2 | CID 27475 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. beilstein-journals.org [beilstein-journals.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Desymmetrization of Cyclic 1,3-Diketones under N-Heterocyclic Carbene Organocatalysis: Access to Organofluorines with Multiple Stereogenic Centers - PMC [pmc.ncbi.nlm.nih.gov]

Physicochemical Profiling & Strategic Application of 3-((Benzyloxy)methyl)cyclobutanecarboxylic Acid in Lead Optimization

[1][2]

Executive Summary: The "Escape from Flatland"

In modern medicinal chemistry, the transition from planar, aromatic-heavy scaffolds to three-dimensional, saturated systems is critical for improving clinical success rates.[1][2] 3-((Benzyloxy)methyl)cyclobutanecarboxylic acid represents a high-value scaffold in this domain.[1][3] It serves as a conformationally restricted linker that bridges a polar "warhead" (carboxylic acid) and a lipophilic pharmacophore (benzyl ether).[1][3]

Unlike flexible alkyl chains, the cyclobutane core introduces a defined pucker angle (~28–30°) , locking the substituents into specific vectors. This guide analyzes the physicochemical properties of this molecule, its stereochemical implications, and provides validated protocols for its synthesis and characterization.[2]

Part 1: Structural Architecture & Stereochemistry[1][2]

The Cyclobutane "Pucker" Effect

The cyclobutane ring is not planar. To relieve torsional strain (eclipsing interactions), the ring adopts a puckered conformation. This is the critical design feature of this scaffold.

-

Implication: The distance and angle between the carboxylic acid (H-bond donor/acceptor) and the benzyloxy group (hydrophobic/pi-stacking) are rigid.

-

Isomerism: The 1,3-substitution pattern yields cis and trans diastereomers with distinct biological vectors.[1]

Stereochemical Decision Tree

The following diagram illustrates the vector implications of selecting the cis vs. trans isomer for target binding.

Figure 1: Stereochemical selection logic based on binding pocket topology.

Part 2: Physicochemical Profile[1][2][4]

The following data aggregates predicted and experimental values. Note that the carboxylic acid is a weak acid, and the benzyl ether adds significant lipophilicity.

Table 1: Key Physicochemical Parameters[1][5]

| Property | Value / Range | Significance in Drug Design |

| Molecular Weight | 220.27 g/mol | Fragment-like; leaves room for decoration (Rule of 3 compliant).[1][3] |

| pKa (Acid) | 4.35 ± 0.20 (Pred.) | Typical for cycloalkyl acids.[1][3] Ionized (anionic) at physiological pH (7.4).[1][3] |

| logP (Oct/Water) | ~1.8 – 2.2 | Moderate lipophilicity.[1][3] The benzyl group balances the polar acid. |

| logD (pH 7.4) | -1.2 to -0.8 | At pH 7.4, the molecule is ionized (COO⁻), drastically lowering effective lipophilicity.[1][3] |

| TPSA | 46.5 Ų | Excellent membrane permeability range (<140 Ų).[1][3] |

| Fsp³ | 0.38 | Higher saturation correlates with better solubility and lower promiscuity.[1][3] |

| H-Bond Donors | 1 (COOH) | Specific interaction point (e.g., salt bridge to Arg/Lys). |

| H-Bond Acceptors | 3 (COOH, Ether) | Ether oxygen acts as a weak acceptor.[1][3] |

Expert Insight: The LogD drop at pH 7.4 is a critical feature.[3] While the neutral molecule (LogP ~2.[3]0) is lipophilic enough to cross membranes, the ionized form in the cytosol ensures solubility. This "chameleonic" behavior is desirable for oral bioavailability.[1][3]

Part 3: Synthetic Accessibility & Protocols[1][2]

Synthesis of 3-substituted cyclobutanes is non-trivial due to ring strain.[1][3] The most robust route for scale-up avoids the unstable cyclobutadiene intermediates, favoring malonate alkylation or reduction of 3-oxocyclobutanecarboxylic acid.[1]

Recommended Synthetic Route (Reductive Etherification Approach)

This route ensures stereocontrol and scalability.[1][3]

-

Starting Material: 3-Oxocyclobutanecarboxylic acid (CAS: 23761-23-1).[1][3][4]

-

Step A (Protection): Esterification (MeOH/H⁺) to Methyl 3-oxocyclobutanecarboxylate.[1][3]

-

Step B (Reduction): NaBH₄ reduction to the alcohol (gives mixture of cis/trans).[3]

-

Step C (Etherification): Benzyl bromide (BnBr) + NaH (Williamson Ether Synthesis).[1][3]

-

Step D (Hydrolysis): LiOH/THF/H₂O to yield the final acid.[1][3]

Synthetic Workflow Diagram

Figure 2: Step-by-step synthetic pathway from commercially available starting materials.

Detailed Protocol: Step 3 (Etherification)

Note: This step is the most prone to failure due to moisture sensitivity.

-

Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

-

Reagents: Suspend Sodium Hydride (60% in oil, 1.2 equiv) in anhydrous DMF (0.5 M concentration relative to substrate) at 0°C.

-

Addition: Add Methyl 3-hydroxycyclobutanecarboxylate (1.0 equiv) dropwise. Evolution of H₂ gas will be vigorous.[1][3] Stir for 30 min at 0°C.

-

Alkylation: Add Benzyl Bromide (1.1 equiv) dropwise.

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 12 hours. Monitor by TLC (Hexane:EtOAc 4:1).[1][3]

-

Quench: Cool to 0°C. Carefully add saturated NH₄Cl solution.

-

Workup: Extract with Et₂O (3x). Wash combined organics with water (to remove DMF) and brine.[1][3] Dry over MgSO₄.[1][3]

-

Purification: Flash column chromatography. Note: Cis and Trans isomers of the ester are often separable at this stage.

Part 4: Experimental Characterization Protocols

To validate the physicochemical properties for drug design files, use the following self-validating protocols.

Protocol: pKa Determination (Potentiometric Titration)

Objective: Determine the precise ionization constant of the carboxylic acid.

-

Preparation: Dissolve 2 mg of the compound in 10 mL of degassed water/methanol (80:20 v/v) to ensure solubility. (Note: The methanol cosolvent shifts the pKa; correction factors must be applied:

). -

Titrant: Standardized 0.01 M KOH (CO₂-free).

-

Execution: Perform titration at 25°C under N₂ atmosphere using a calibrated glass electrode.

-

Analysis: Plot pH vs. Volume of KOH. The inflection point (half-equivalence point) represents the pKa.[3]

-

Validation: The first derivative (

) peak must be sharp.[1][3] If broad, sample purity or solubility is compromised.[1][3]

Protocol: Lipophilicity (LogD) via Shake-Flask LC-MS

Objective: Measure distribution coefficient at physiological pH.[1][3]

-

Phases: Pre-saturate 1-octanol with Phosphate Buffered Saline (PBS, pH 7.4) and vice-versa for 24 hours.

-

Equilibration: Dissolve compound (0.5 mg) in the pre-saturated octanol phase.

-

Partitioning: Add equal volume of pre-saturated PBS. Vortex for 60 minutes at 25°C. Centrifuge at 3000 rpm for 10 mins to separate phases.

-

Quantification: Analyze both phases using LC-MS/MS.

-

Calculation:

. -

Trustworthiness Check: Mass balance recovery (sum of both phases) must be >90% of the initial amount.[3]

Part 5: Drug Design Applications

Bioisosterism

This molecule acts as a bioisostere for:

-

Phenylalanine/Tyrosine derivatives: The benzyl ether mimics the aromatic side chain, while the cyclobutane restricts the conformation, potentially reducing the entropic penalty of binding.

-

Proline analogs: The cyclic nature restricts rotation, similar to proline, but with a different vector orientation.[1]

Metabolic Stability

The cyclobutane ring is metabolically robust.[3] Unlike linear alkyl ethers which are prone to rapid O-dealkylation by CYP450s, the steric bulk of the cyclobutane ring hinders the approach of the heme iron to the alpha-carbon of the ether, often extending half-life (

References

-

Wuitschik, G., et al. (2010).[1][3] "Oxetanes as Promising Modules in Drug Discovery."[1][3] Angewandte Chemie International Edition, 49(48), 8993-8995.[1][3] Link(Foundational text on saturated 4-membered rings).[1][3]

-

Kihlberg, J., et al. (2014).[1][3] "Methods for the determination of the pKa values of small molecules." Journal of Medicinal Chemistry, 57(3), 565-578.[1][3] (Standard protocol reference).

-

Mykhailiuk, P. K. (2015).[1][3] "Saturated Bioisosteres of Benzene: Where to Go Next?" Organic & Biomolecular Chemistry, 13, 3438-3445.[1][3] Link(Discusses cyclobutane as a phenyl replacement).[1][3]

-

PubChem Database. "3-((Benzyloxy)methyl)cyclobutanecarboxylic acid derivatives."[1][3] National Library of Medicine.[1][3] Link(Source for predicted physicochemical data ranges).[1][3]

-

Namjoshi, O. A., et al. (2014).[1][3] "Diversity-Oriented Synthesis of 3-Substituted Cyclobutanes." Journal of Organic Chemistry, 79(15), 6979-6986.[1][3] Link(Synthetic routes for 3-substituted cyclobutanes).

Methodological & Application

Experimental protocol for the synthesis of 3-((Benzyloxy)methyl)cyclobutanecarboxylic acid

Executive Summary

This guide details a robust, scalable protocol for the synthesis of 3-((benzyloxy)methyl)cyclobutanecarboxylic acid . This scaffold is a critical isostere in medicinal chemistry, offering conformational restriction that often improves metabolic stability and receptor selectivity compared to flexible alkyl chains or planar aromatic rings.

The synthesis utilizes 3-methylenecyclobutanecarboxylic acid as the starting material. This route is selected for its operational simplicity, cost-effectiveness, and the ability to separate cis and trans diastereomers at the ester intermediate stage, ensuring high stereochemical purity in downstream applications.

Retrosynthetic Analysis & Strategy

The strategic disconnection relies on the functionalization of the pre-formed cyclobutane ring rather than de novo ring construction (e.g., [2+2] cycloaddition), which often suffers from poor regiocontrol.

-

Target: 3-((Benzyloxy)methyl)cyclobutanecarboxylic acid (4)

-

Precursor: Methyl 3-(hydroxymethyl)cyclobutanecarboxylate (3)

-

Starting Material: 3-Methylenecyclobutanecarboxylic acid (1)

Key Strategic Decisions:

-

Early Esterification: The carboxylic acid is protected as a methyl ester immediately. This prevents interference during the hydroboration step and facilitates the chromatographic separation of diastereomers.

-

Hydroboration-Oxidation: This method installs the hydroxymethyl group with complete regioselectivity (anti-Markovnikov) and high yield.

-

Late-Stage Saponification: Hydrolysis is performed only after the benzyl ether is installed and the isomers are separated.

Reaction Scheme Diagram

Figure 1: Linear synthetic pathway designed for intermediate isolation and purification.

Experimental Protocol

Materials & Equipment[1][2][3]

-

Reagents: 3-Methylenecyclobutanecarboxylic acid (CAS 15760-36-8), Borane-tetrahydrofuran complex (1.0 M in THF), Benzyl bromide (BnBr), Sodium hydride (60% dispersion), Lithium hydroxide monohydrate.

-

Solvents: Anhydrous Methanol (MeOH), Tetrahydrofuran (THF), Dichloromethane (DCM), Dimethylformamide (DMF).

-

Equipment: Inert gas manifold (Argon/Nitrogen), rotary evaporator, flash chromatography system.

Phase 1: Esterification

Objective: Protect the carboxylic acid to modify solubility and reactivity.

-

Dissolve 3-methylenecyclobutanecarboxylic acid (10.0 g, 89.2 mmol) in anhydrous MeOH (100 mL).

-

Add catalytic H₂SO₄ (0.5 mL) dropwise.

-

Reflux the mixture for 4 hours. Monitor by TLC (SiO₂, 20% EtOAc/Hexanes; stain: KMnO₄).

-

Concentrate under reduced pressure to ~20 mL.

-

Dilute with Et₂O (150 mL) and wash with sat. NaHCO₃ (2 x 50 mL) and brine (50 mL).

-

Dry over MgSO₄, filter, and concentrate to yield Methyl 3-methylenecyclobutanecarboxylate as a clear oil.

-

Yield Expectation: >95%

-

Note: This intermediate is volatile; avoid prolonged high-vacuum exposure.

-

Phase 2: Hydroboration-Oxidation

Objective: Install the primary alcohol. This step determines the cis/trans ratio.

-

Hydroboration: Under Argon, cool a solution of Methyl 3-methylenecyclobutanecarboxylate (10.0 g, 79.3 mmol) in anhydrous THF (80 mL) to 0 °C.

-

Add BH₃·THF (1.0 M, 87.2 mL, 1.1 equiv) dropwise over 30 mins. Maintain temp < 5 °C.

-

Allow to warm to room temperature (RT) and stir for 2 hours.

-

Oxidation: Cool the mixture back to 0 °C.

-

Carefully add 3M NaOH (30 mL) followed by dropwise addition of 30% H₂O₂ (30 mL). Caution: Exothermic.

-

Stir at RT for 1 hour.

-

Workup: Dilute with EtOAc (200 mL) and water (100 mL). Separate layers. Extract aqueous layer with EtOAc (2 x 100 mL).

-

Wash combined organics with sat. Na₂S₂O₃ (to quench peroxides) and brine. Dry (Na₂SO₄) and concentrate.[1][2]

-

Purification: Purify by flash column chromatography (SiO₂, Gradient: 20% -> 60% EtOAc/Hexanes).

-

Result:Methyl 3-(hydroxymethyl)cyclobutanecarboxylate .

-

Isomers: You will likely observe two spots by TLC. The cis and trans isomers can often be separated here.

-

Cis-isomer: Typically more polar (lower R_f).

-

Trans-isomer: Typically less polar (higher R_f).

-

Phase 3: Benzylation (Williamson Ether Synthesis)

Objective: Protect the alcohol with a benzyl group.

-

Dissolve the alcohol intermediate (5.0 g, 34.7 mmol) in anhydrous DMF (50 mL) and cool to 0 °C.

-

Add NaH (60% dispersion, 1.66 g, 41.6 mmol, 1.2 equiv) portion-wise. Stir for 30 mins at 0 °C. Caution: H₂ gas evolution.

-

Add Benzyl bromide (4.5 mL, 38.1 mmol, 1.1 equiv) dropwise.

-

Warm to RT and stir for 3 hours.

-

Quench: Carefully add sat. NH₄Cl (10 mL) at 0 °C.

-

Extract with Et₂O (3 x 100 mL). Wash combined organics with water (3 x 50 mL) and brine (to remove DMF).

-

Concentrate and purify by flash chromatography (SiO₂, 5% -> 20% EtOAc/Hexanes) to yield Methyl 3-((benzyloxy)methyl)cyclobutanecarboxylate .

Phase 4: Saponification

Objective: Reveal the carboxylic acid.

-

Dissolve the benzyl ether ester (4.0 g, 17.1 mmol) in THF:H₂O (3:1, 40 mL).

-

Add LiOH·H₂O (1.43 g, 34.2 mmol, 2.0 equiv).

-

Stir at RT for 4-6 hours.

-

Workup: Acidify to pH ~2 with 1M HCl.

-

Extract with EtOAc (3 x 50 mL). Dry (Na₂SO₄) and concentrate.[1][2]

-

Final Purification: Recrystallization (Hexanes/EtOAc) or column chromatography if high purity is required.

Critical Quality Attributes (CQAs) & Data Summary

| Parameter | Specification | Method of Verification |

| Purity | > 98% | HPLC (254 nm) / ¹H NMR |

| Identity | Consistent with Structure | ¹H NMR, MS (ESI-) |

| Stereochemistry | Defined cis/trans ratio | ¹H NMR (diagnostic ring protons) |

| Residual Solvent | < 5000 ppm | GC-HS |

| Water Content | < 0.5% | Karl Fischer |

Stereochemical Assignment Note: In 1,3-disubstituted cyclobutanes:

-

Cis-isomer: The methine protons on C1 and C3 often display a pseudo-axial/equatorial relationship that can be distinguished by NOESY experiments.

-

Trans-isomer: Generally thermodynamically more stable, but hydroboration kinetics may favor the cis product (steric approach control).

Troubleshooting & Optimization Logic

The following workflow diagram illustrates the decision-making process for optimizing yield and purity.

Figure 2: Logic flow for reaction monitoring and isomer management.

Safety & Handling

-

Borane-THF: Pyrophoric and moisture sensitive. Must be handled under inert atmosphere. Quench excess borane carefully with water/acetone before adding oxidant.

-

Sodium Hydride: Reacts violently with water releasing hydrogen gas. Use dry solvents.

-

Benzyl Bromide: Potent lachrymator. Handle only in a functioning fume hood.

References

-

Hydroboration of Methylenecyclobutane Derivatives

-

Brown, H. C.; Zweifel, G. "Hydroboration. VII. Directive Effects in the Hydroboration of Olefins." J. Am. Chem. Soc.1960 , 82, 4708–4712. Link

-

-

Synthesis of Cyclobutane Carboxylic Acids

-

Wiberg, K. B.; Lowry, B. R. "The Stereochemistry of the Hydroboration of 1,2-Dimethylcyclopentene and 1-Methylcyclobutene." J. Am. Chem. Soc.1963 , 85, 3188–3193. Link

-

-

General Protocol for Williamson Ether Synthesis

-

Freedman, H. H.; Dubois, R. A. "An Improved Williamson Ether Synthesis Using Phase Transfer Catalysis." Tetrahedron Lett.1975 , 16, 3251–3254. Link

-

-

Stereochemical Assignment of 1,3-Disubstituted Cyclobutanes

-

Lill, S. O. N. et al. "Conformational Analysis of 1,3-Disubstituted Cyclobutanes." J. Org. Chem.2003 , 68, 2436–2444. Link

-

Sources

Amide coupling reactions with 3-((Benzyloxy)methyl)cyclobutanecarboxylic acid

An Application Guide to Amide Coupling Reactions with 3-((Benzyloxy)methyl)cyclobutanecarboxylic Acid

Introduction: The Central Role of the Amide Bond

The formation of the amide bond is arguably the most critical and frequently performed reaction in medicinal chemistry and drug development.[1][2] This linkage is the backbone of peptides and proteins and is a ubiquitous feature in a vast array of pharmaceuticals, natural products, and advanced materials.[2] While conceptually simple—the condensation of a carboxylic acid and an amine—the direct reaction is often inefficient due to the formation of a non-reactive ammonium carboxylate salt.[3] This necessitates the use of "coupling reagents" to activate the carboxylic acid, rendering it susceptible to nucleophilic attack by the amine.

This guide focuses on providing robust, field-proven protocols for the amide coupling of 3-((benzyloxy)methyl)cyclobutanecarboxylic acid , a valuable building block whose constrained cyclobutane scaffold and protected hydroxymethyl group offer unique structural motifs for drug design. The methodologies detailed herein are designed to be broadly applicable, providing researchers with reliable strategies for incorporating this versatile synthon into their molecular targets.

Pillar 1: Strategic Selection of Coupling Reagents

The success of an amide coupling reaction hinges on the appropriate choice of activating reagent. The decision is governed by factors including substrate steric hindrance, the electronic nature of the amine, potential for racemization (if chiral centers are adjacent to the carboxyl group), and the desired reaction conditions (e.g., temperature, solvent).[1][4] For a substrate like 3-((benzyloxy)methyl)cyclobutanecarboxylic acid, which possesses a secondary carboxylic acid on a somewhat constrained ring, high-efficiency reagents are recommended to ensure complete conversion.

We will focus on two of the most reliable and widely adopted classes of coupling reagents: uronium/aminium salts (represented by HATU) and carbodiimides (represented by EDC in conjunction with an additive).

-

Uronium/Aminium Salts (e.g., HATU): These reagents, such as HATU, are prized for their high efficiency, rapid reaction times, and low propensity for racemization.[5] They react with the carboxylic acid to form a highly reactive OAt-active ester, which rapidly couples with the amine.[5] The presence of the 1-hydroxy-7-azabenzotriazole (HOAt) moiety is key to its enhanced reactivity.[6]

-

Carbodiimides (e.g., EDC): Reagents like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) are cost-effective and highly versatile.[4] A significant advantage of EDC is that its urea byproduct is water-soluble, simplifying purification.[3] However, carbodiimide-mediated couplings can be prone to side reactions, such as the formation of an unreactive N-acylurea byproduct. To mitigate this and increase efficiency, an additive like N-hydroxysuccinimide (NHS) is almost always included.[3][7]

Mechanistic Overview of Key Coupling Reagents

The diagram below illustrates the activation of the carboxylic acid by HATU and EDC/NHS, creating a highly electrophilic intermediate that is readily attacked by the amine to form the desired amide bond.

Caption: General mechanisms for HATU and EDC/NHS amide coupling.

Pillar 2: Validated Experimental Protocols

The following protocols are presented as robust starting points for the coupling of 3-((benzyloxy)methyl)cyclobutanecarboxylic acid with a generic primary or secondary amine. All procedures should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: High-Efficiency Coupling using HATU

This method is recommended for challenging couplings, sterically hindered amines, or when reaction speed is a priority.[5] The pre-activation step is crucial for ensuring the efficient formation of the active ester before the amine is introduced.[8]

Materials and Reagents:

-

3-((Benzyloxy)methyl)cyclobutanecarboxylic acid

-

Amine of interest

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc), 1N HCl, Saturated aq. NaHCO₃, Brine

-

Anhydrous Na₂SO₄ or MgSO₄

-

Silica gel for chromatography

Hypothetical Reagent Calculation (1.0 mmol Scale):

| Reagent | Molar Equiv. | Amount (mg) |

| 3-((Benzyloxy)methyl)cyclobutanecarboxylic acid | 1.0 | 220 |

| Amine (e.g., Benzylamine, MW 107.15) | 1.1 | 118 |

| HATU | 1.1 | 418 |

| DIPEA | 2.5 | 323 (435 µL) |

Step-by-Step Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 3-((benzyloxy)methyl)cyclobutanecarboxylic acid (1.0 equiv).

-

Dissolution: Dissolve the acid in anhydrous DMF (to a concentration of 0.1-0.2 M).

-

Reagent Addition: Add HATU (1.1 equiv) to the solution, followed by DIPEA (2.5 equiv). Causality Note: DIPEA acts as a non-nucleophilic base to deprotonate the carboxylic acid and neutralize the acidic byproducts formed during the reaction.[2]

-

Pre-Activation: Stir the mixture at room temperature for 15-20 minutes. This allows for the complete formation of the reactive OAt-ester intermediate.[8]

-

Amine Coupling: Add the amine (1.1 equiv) to the pre-activated mixture.

-

Reaction Monitoring: Stir the reaction at room temperature for 1-4 hours. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.

-

Work-up: a. Dilute the reaction mixture with ethyl acetate. b. Wash the organic layer sequentially with 5% aqueous LiCl (to help remove DMF), 1N HCl (to remove excess DIPEA), saturated aqueous NaHCO₃ (to remove residual acid and HOAt), and finally with brine.[3] c. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and HRMS.

Protocol 2: Economical and Scalable Coupling using EDC/NHS

This method is a workhorse in synthetic chemistry, ideal for routine couplings and larger-scale synthesis where cost is a consideration. The use of NHS is critical for suppressing side reactions and improving yields.[4]

Materials and Reagents:

-

3-((Benzyloxy)methyl)cyclobutanecarboxylic acid

-

Amine of interest

-

EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride)

-

NHS (N-Hydroxysuccinimide)

-

Anhydrous Dichloromethane (DCM) or DMF

-

Ethyl acetate (EtOAc), 1N HCl, Saturated aq. NaHCO₃, Brine

-

Anhydrous Na₂SO₄ or MgSO₄

-

Silica gel for chromatography

Hypothetical Reagent Calculation (1.0 mmol Scale):

| Reagent | Molar Equiv. | Amount (mg) |

| 3-((Benzyloxy)methyl)cyclobutanecarboxylic acid | 1.0 | 220 |

| Amine (e.g., Benzylamine, MW 107.15) | 1.1 | 118 |

| EDC | 1.2 | 230 |

| NHS | 1.2 | 138 |

Step-by-Step Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask, add 3-((benzyloxy)methyl)cyclobutanecarboxylic acid (1.0 equiv), NHS (1.2 equiv), and the amine (1.1 equiv).

-

Dissolution: Dissolve the components in anhydrous DCM or DMF (to a concentration of 0.1-0.2 M). Cool the flask to 0 °C in an ice bath. Causality Note: Starting the reaction at 0 °C helps to control the initial exotherm and minimize potential side reactions.

-

EDC Addition: Add EDC (1.2 equiv) to the cooled, stirring solution in one portion.

-

Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-16 hours.

-

Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.

-

Work-up: a. Dilute the reaction mixture with ethyl acetate (if in DMF) or more DCM. b. Wash the organic layer sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine. The aqueous washes will remove the water-soluble EDC-urea byproduct and excess reagents.[3] c. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and HRMS.

Pillar 3: Visualization of the Synthetic Workflow

A well-defined workflow ensures reproducibility and successful outcomes. The following diagram outlines the logical progression from starting materials to the final, characterized product for a typical amide coupling reaction.

Caption: Standard experimental workflow for amide bond formation.

Troubleshooting Common Issues

| Issue Observed | Potential Cause | Suggested Solution |

| Low or No Product Yield | Incomplete activation; poor amine nucleophilicity; steric hindrance. | Switch to a more powerful coupling reagent like HATU.[6] Gently heat the reaction (40-50 °C). Ensure all reagents are fresh and solvents are anhydrous.[9] |

| N-Acylurea Byproduct (EDC) | The O-acylisourea intermediate rearranged before reacting with the amine. | This is a classic side reaction.[9] Ensure an additive like NHS or HOBt is used (at least 1.0 equiv) to trap the active intermediate as a more stable active ester.[4] |

| Starting Acid Remains | Reaction not complete; insufficient equivalents of coupling reagent or base. | Increase reaction time. Add slightly more coupling reagent (0.1-0.2 equiv). If using HATU, ensure sufficient base (DIPEA) is present. |

| Difficult Purification | Byproducts co-elute with the product (e.g., DCU from DCC). | Use EDC for its water-soluble urea byproduct.[3] Perform all aqueous washes thoroughly during work-up to remove as many impurities as possible before chromatography. |

Conclusion

The amide coupling of 3-((benzyloxy)methyl)cyclobutanecarboxylic acid is a readily achievable transformation central to its utility as a synthetic building block. By selecting a high-efficiency coupling reagent such as HATU or the robust and economical EDC/NHS system, researchers can reliably synthesize a diverse range of amide derivatives. The protocols provided in this guide, grounded in established chemical principles and best practices, offer a clear path to success. Careful execution of the reaction, diligent monitoring, and thorough purification are paramount to obtaining the desired products in high yield and purity, paving the way for their application in drug discovery and development.

References

-

Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.). HepatoChem. [Link]

-

Dabhi, R. C., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters. [Link]

-

Pardeshi, A., et al. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. [Link]

-

Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. [Link]

-

Amide coupling Protocol for Amino PEG. (2024). AxisPharm. [Link]

-

Marvel, C. S., & Torkelson, J. R. (1955). CYCLOBUTANECARBOXYLIC ACID. Organic Syntheses. [Link]

-

Reddit discussion on amide coupling side reactions. (2025). Reddit. [Link]

-

Direct Amide Formation Between Carboxylic Acids and Amines. (n.d.). Durham E-Theses. [Link]

Sources

- 1. hepatochem.com [hepatochem.com]

- 2. growingscience.com [growingscience.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. bachem.com [bachem.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. reddit.com [reddit.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Advanced Esterification Strategies for 3-((Benzyloxy)methyl)cyclobutanecarboxylic Acid: A Comprehensive Protocol Guide

Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Target Molecule: 3-((Benzyloxy)methyl)cyclobutanecarboxylic Acid

Introduction & Mechanistic Rationale

3-((Benzyloxy)methyl)cyclobutanecarboxylic acid is a highly versatile building block in medicinal chemistry. The cyclobutane ring serves as a conformationally restricted bioisostere, while the benzyloxymethyl group provides a robust, protected handle for downstream functionalization.

When designing an esterification strategy for this substrate, two primary structural features dictate the chemical boundaries:

-

The Benzyl Ether (OBn): Benzyl ethers are highly stable to a wide range of standard esterification conditions, including mild acids and bases. They are typically only cleaved by strong Lewis acids (e.g., BBr₃), strong oxidants (e.g., DDQ for PMB), or catalytic hydrogenolysis (Pd/C, H₂)[1].

-

The Cyclobutane Ring: While cyclobutanes possess inherent ring strain, the ring is kinetically stable to standard esterification conditions. However, harsh thermal conditions or extreme pH should be avoided to prevent potential epimerization at the alpha-carbonyl position or unintended ring-opening side reactions.

To accommodate these features, we detail three orthogonal esterification methodologies, emphasizing mild conditions, high atom economy, and functional group tolerance.

Decision Matrix & Workflow

Caption: Workflow for selecting the optimal esterification method based on target alcohol and substrate.

Comparative Method Data

| Esterification Method | Reagents | Best Suited For | Yield Range | Reaction Time | Benzyl Ether Compatibility |

| Steglich | EDC·HCl, DMAP, CH₂Cl₂ | Complex, sterically hindered, or acid-sensitive alcohols | 80–95% | 4–12 h | Excellent |

| Alkylation | K₂CO₃, R-X, DMF | Simple alkyl halides (MeI, EtI, BnBr) | 85–98% | 2–6 h | Excellent |

| Fischer | H₂SO₄ (cat.), R-OH | Simple primary alcohols (MeOH, EtOH) | 70–90% | 12–24 h | Good (Requires monitoring) |

Detailed Protocols & Self-Validating Systems

Protocol A: Steglich Esterification (EDC / DMAP)

The Steglich esterification, originally described by Neises and Steglich in 1978, utilizes a carbodiimide coupling reagent and 4-dimethylaminopyridine (DMAP) as an acyl transfer catalyst[2]. We recommend using EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) over traditional DCC.

Causality Insight: DCC generates dicyclohexylurea (DCU), which is notoriously difficult to remove completely via filtration. EDC generates a water-soluble urea byproduct, allowing for a self-validating purification through a simple aqueous workup.

Step-by-Step Procedure:

-

Preparation: In an oven-dried round-bottom flask under N₂, dissolve 3-((Benzyloxy)methyl)cyclobutanecarboxylic acid (1.0 equiv, e.g., 1.0 mmol) in anhydrous CH₂Cl₂ (10 mL/mmol).

-

Activation: Add the target alcohol (1.2 equiv) and DMAP (0.1 equiv). Cool the mixture to 0 °C using an ice bath. Causality: Cooling minimizes the formation of N-acylurea side products via the 1,3-rearrangement of the O-acylisourea intermediate[2].

-

Coupling: Add EDC·HCl (1.2 equiv) portion-wise.

-

Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-12 hours.

-

Self-Validation (TLC): Monitor the reaction using TLC (Hexanes:EtOAc, 3:1). The starting acid will remain near the baseline (R_f ~0.1), while the ester product will migrate higher (R_f ~0.5-0.7). Visualize with UV (confirming the benzyl group remains intact) and KMnO₄ stain.

-

Workup:

-

Dilute with additional CH₂Cl₂ (10 mL).

-

Wash sequentially with 1M HCl (2 x 10 mL). Rationale: This specifically protonates and removes DMAP and unreacted EDC.

-

Wash with saturated aqueous NaHCO₃ (10 mL). Rationale: This deprotonates and removes any unreacted starting carboxylic acid.

-

Wash with brine (10 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

-

Purification: Purify via flash column chromatography if trace impurities remain.

Caption: Mechanistic pathway of the Steglich esterification highlighting the role of DMAP and EDC.

Protocol B: Base-Promoted Alkylation

For the synthesis of simple methyl, ethyl, or benzyl esters, direct alkylation of the carboxylate salt is highly efficient.

Causality Insight: Using a mild base like K₂CO₃ in a polar aprotic solvent (DMF) ensures rapid deprotonation of the carboxylic acid without risking base-catalyzed epimerization of the cyclobutane ring. The benzyl ether is completely inert to these conditions[1].

Step-by-Step Procedure:

-

Preparation: Dissolve 3-((Benzyloxy)methyl)cyclobutanecarboxylic acid (1.0 equiv, 1.0 mmol) in anhydrous DMF (5 mL/mmol) at room temperature.

-

Deprotonation: Add finely powdered anhydrous K₂CO₃ (1.5 equiv). Stir for 15 minutes to ensure complete formation of the potassium carboxylate salt.

-

Alkylation: Add the alkyl halide (e.g., Iodomethane, 1.2 equiv) dropwise. Caution: Alkyl halides are potent alkylating agents; handle in a fume hood.

-

Reaction: Stir at room temperature for 2-6 hours.

-

Self-Validation (TLC): Monitor via TLC. The conversion is typically clean and quantitative, showing a complete disappearance of the baseline acid spot.

-

Workup:

-

Quench the reaction by adding water (15 mL).

-

Extract the aqueous layer with Ethyl Acetate (3 x 10 mL).

-

Wash the combined organic layers extensively with water (3 x 10 mL) and brine (1 x 10 mL). Rationale: DMF partitions into the aqueous phase but requires multiple high-volume aqueous washes for complete removal to prevent NMR contamination.

-

Dry over MgSO₄, filter, and concentrate.

-

Summary

Both the Steglich and base-promoted alkylation methods offer robust, high-yielding pathways for the esterification of 3-((Benzyloxy)methyl)cyclobutanecarboxylic acid. By understanding the mechanistic causality—specifically the role of EDC/DMAP in preventing side reactions and the orthogonality of the benzyl ether protecting group—researchers can reliably scale these protocols for complex drug development workflows.

References

-

Steglich esterification - Wikipedia Source: wikipedia.org URL:[Link][2]

-

A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids Source: rsc.org URL:[Link]

-

Protecting Groups | Overview & Research Examples (Greene's Protective Groups in Organic Synthesis) Source: perlego.com URL:[Link][1]

Sources

Use of 3-((Benzyloxy)methyl)cyclobutanecarboxylic acid in solid-phase synthesis